molecular formula C12H10N2O3 B1478609 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde CAS No. 2097971-40-7

1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B1478609
CAS No.: 2097971-40-7
M. Wt: 230.22 g/mol
InChI Key: LQYVEHYVJBXEMQ-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety linked to an imidazole ring, which is further functionalized with a carbaldehyde group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic synthesis. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal. The piperonal is treated with appropriate reagents to introduce the imidazole ring and subsequently functionalized to introduce the carbaldehyde group . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include the corresponding alcohols, acids, and substituted imidazole derivatives.

Scientific Research Applications

1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde exerts its effects involves interaction with specific molecular targets. In biological systems, it has been shown to bind to enzymes and receptors, modulating their activity. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

When compared to similar compounds, 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-6-10-4-13-7-14(10)5-9-1-2-11-12(3-9)17-8-16-11/h1-4,6-7H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYVEHYVJBXEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=NC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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